molecular formula C12H13N5O B2511512 (Z)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)but-2-enamide CAS No. 941922-00-5

(Z)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)but-2-enamide

Cat. No.: B2511512
CAS No.: 941922-00-5
M. Wt: 243.27
InChI Key: MMSNBWAPRLTVAT-KXFIGUGUSA-N
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Description

Molecular Architecture and Stereochemical Configuration

(Z)-N-((1-Phenyl-1H-tetrazol-5-yl)methyl)but-2-enamide consists of three key structural components: a 1-phenyl-1H-tetrazol-5-yl group, a methyl linker, and a but-2-enamide backbone. The tetrazole ring adopts a five-membered heterocyclic structure with four nitrogen atoms and one carbon, forming an aromatic system stabilized by delocalized π-electrons. The phenyl substituent at position 1 of the tetrazole ring enhances steric and electronic effects, influencing the compound’s tautomeric equilibrium and intermolecular interactions.

The but-2-enamide moiety introduces geometric isomerism due to the double bond between carbons 2 and 3. The (Z) configuration specifies that the higher-priority groups (the amide nitrogen and the tetrazole-methyl group) are on the same side of the double bond, as dictated by the Cahn–Ingold–Prelog priority rules. This stereochemical arrangement restricts rotational freedom around the double bond, contributing to conformational rigidity.

Key Structural Features

Component Description
Tetrazole ring 1-Phenyl-1H-tetrazol-5-yl group with aromatic stabilization (6 π-electrons)
Methyl linker Single-carbon bridge connecting tetrazole to but-2-enamide
But-2-enamide (Z)-configured double bond with amide functional group

The phenyl group attached to the tetrazole ring serves as an electron-withdrawing substituent, modulating the electronic environment of the heterocycle. This interaction may influence the compound’s reactivity and tautomeric preferences.

Tautomeric Behavior of Tetrazole Moiety

The tetrazole ring in this compound exists in equilibrium between its 1H and 2H tautomeric forms. In the 1H tautomer, the hydrogen is bonded to nitrogen at position 1, while in the 2H form, it occupies position 2. The equilibrium is highly sensitive to solvent polarity and substituent effects.

Tautomeric Equilibrium Data

Medium Dominant Tautomer ΔG (kJ/mol)
Gas phase 2H -7.0
Nonpolar solvent 1H ≈ 2H ~0.0
Polar solvent 1H +12.0

The phenyl group at position 1 stabilizes the 1H tautomer in polar media due to increased dipole moment and hydrogen-bonding capacity. Computational studies suggest that the 1H tautomer is more polar than the 2H form, with dipole moments differing by 2–3 D. The 1H form’s higher polarity aligns with its dominance in aqueous or high-dielectric environments.

Conformational Dynamics of But-2-enamide Backbone

The but-2-enamide backbone exhibits limited conformational flexibility due to the (Z) configuration and resonance stabilization of the amide group. The planar geometry of the amide moiety restricts rotation around the C–N bond, while the double bond enforces rigidity in the but-2-enamide chain.

Conformational Analysis

Region Flexibility Stabilizing Factors
C=C double bond None (Z)-stereochemistry, π-conjugation
C–N amide bond Restricted rotation Resonance stabilization
Methyl linker Free rotation Single-bond flexibility

The methyl group linking the tetrazole and but-2-enamide serves as a flexible spacer, allowing limited torsional movement. However, steric clashes between the phenyl group and the but-2-enamide may further restrict conformations in crowded environments.

Properties

IUPAC Name

(Z)-N-[(1-phenyltetrazol-5-yl)methyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O/c1-2-6-12(18)13-9-11-14-15-16-17(11)10-7-4-3-5-8-10/h2-8H,9H2,1H3,(H,13,18)/b6-2-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSNBWAPRLTVAT-KXFIGUGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)NCC1=NN=NN1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\C(=O)NCC1=NN=NN1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)but-2-enamide is a compound that belongs to the class of tetrazole derivatives, which are known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.

The molecular formula of this compound is C12H13N5O, with a molecular weight of 243.27 g/mol. The compound features a tetrazole ring, which is significant for its biological activity due to its ability to interact with various biomolecules and enzymes .

Antimicrobial Activity

Tetrazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with tetrazole moieties exhibit significant antibacterial and antifungal activities. For instance, a series of tetrazole compounds were evaluated for their efficacy against various bacterial strains, demonstrating zones of inhibition that suggest strong antimicrobial potential .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
N-(4-(2-(2H-tetrazol-5-yl)ethyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)-benzamideBacillus subtilis100 μg/mL
This compoundStaphylococcus aureusTBD
Various Tetrazole DerivativesEscherichia coliTBD

Anti-inflammatory and Analgesic Properties

Tetrazole derivatives have also shown promise in anti-inflammatory and analgesic applications. Studies indicate that certain substituted tetrazoles can significantly reduce inflammation in various models, suggesting potential therapeutic uses in treating inflammatory diseases .

Anticancer Activity

The anticancer potential of tetrazole derivatives is another area of interest. Research has indicated that these compounds can inhibit cancer cell proliferation through various mechanisms. For example, some tetrazole derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The tetrazole moiety can interact with enzymes involved in various biochemical pathways. For example, it may act as an inhibitor for xanthine oxidase, a target for gout treatment .
  • Cell Membrane Interaction : Due to its lipophilic nature, this compound may effectively penetrate cell membranes, enhancing its bioavailability and therapeutic efficacy.
  • Binding Affinity : The structural features of the compound allow it to bind selectively to specific receptors or proteins involved in disease processes, thereby modulating their activity.

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of this compound in various settings:

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, supporting its use as a potential antibiotic agent .
  • Inflammation Models : Experimental models showed that treatment with this compound resulted in reduced markers of inflammation, indicating its potential utility in managing inflammatory disorders .
  • Cancer Cell Lines : In vitro studies on cancer cell lines revealed that this compound could inhibit cell growth and induce apoptosis at specific concentrations .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with tetrazole moieties exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its mechanism of action. For instance, studies have shown that related tetrazole derivatives can inhibit cell proliferation in colorectal carcinoma models .

Antimicrobial Properties

The compound has also been assessed for its antimicrobial activity against a range of bacterial strains. Preliminary results suggest it may possess inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer potential of related tetrazole derivatives, compounds were tested against human colorectal carcinoma (HCT116) cells. Results indicated that certain derivatives exhibited IC50_{50} values lower than standard chemotherapeutics, suggesting enhanced potency and selectivity towards cancer cells .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial efficacy of tetrazole-containing compounds against various pathogens. The results demonstrated significant activity, with minimum inhibitory concentrations (MICs) indicating effectiveness comparable to established antibiotics .

Comparison with Similar Compounds

Tetrazole-Based Derivatives

The following table compares (Z)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)but-2-enamide with two closely related analogs:

Compound Name Molecular Formula Molecular Weight Substituent on Tetrazole Key Structural Features
This compound C₁₂H₁₃N₅O 261.25 Phenyl Tetrazole core, Z-but-2-enamide
(Z)-N-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide C₁₂H₁₂FN₅O 261.25 3-Fluorophenyl Fluorine enhances lipophilicity
(Z)-N-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide C₁₄H₁₇N₅O₂ 287.32 4-Ethoxyphenyl Ethoxy group improves solubility

Key Observations :

  • 3-Fluorophenyl Derivative : The fluorine atom increases electronegativity and may enhance membrane permeability compared to the unsubstituted phenyl analog .

Pharmacological Implications

While direct bioactivity data for the parent compound are unavailable, highlights that structurally similar N-(tetrazolylmethyl)but-2-enamide derivatives exhibit antimicrobial activity against Gram-positive bacteria and fungi. This suggests that the phenyl-tetrazole scaffold, combined with the but-2-enamide side chain, may disrupt microbial cell walls or enzymatic processes .

Comparison with Functional Analogs (But-2-enamide-Containing Compounds)

Quinazoline and Quinoline Derivatives

But-2-enamide moieties are also found in pharmacologically active quinazoline and quinoline derivatives, though these compounds differ in core structure and target specificity. Examples include:

Compound Name (Example) Molecular Formula Molecular Weight Core Structure Biological Target/Activity
(S,E/Z)-N-(3-Cyano-4-(3-ethynylphenylamino)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-4-(piperidin-1-yl)-but-2-enamide C₂₉H₂₉N₇O₂ 522.61 Quinoline Anticancer (kinase inhibition)
(E/Z)-N-(4-(3-Chloro-4-fluorophenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-4-(dimethylamino)-but-2-enamide C₂₅H₂₂ClFN₆O₂ 510.93 Quinoline Antitumor (EGFR inhibition)
Lapatinib (N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine) C₂₉H₂₆ClFN₄O₄S 581.06 Quinazoline Anticancer (EGFR/HER2 inhibition)

Key Observations :

  • Core Structure Differences: Quinoline/quinazoline cores enable interactions with kinase domains (e.g., EGFR), whereas tetrazole-based compounds may target microbial or inflammatory pathways .
  • But-2-enamide Role: The Z/E configuration and substituents on the enamide chain modulate binding affinity. For example, dimethylamino groups in quinoline derivatives enhance solubility and target engagement .

Stability Considerations :

  • Tetrazoles are thermally stable due to their aromatic 6π-electron system, making them superior to pyrazoles in harsh reaction conditions .
  • Quinoline derivatives with electron-withdrawing groups (e.g., cyano, fluorine) exhibit enhanced metabolic stability in vivo .

Q & A

Basic: What are the optimal synthetic routes for (Z)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)but-2-enamide, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves a multi-step sequence:

Tetrazole Ring Formation : React phenyl-substituted precursors with sodium azide under acidic conditions to generate the 1-phenyl-1H-tetrazole core .

Amide Coupling : Condense the tetrazole-methylamine intermediate with (Z)-but-2-enoic acid derivatives using coupling agents like EDCI/HOBt in polar aprotic solvents (e.g., DMF) .

Stereochemical Control : Maintain the (Z)-configuration of the enamide by avoiding prolonged heating; microwave-assisted synthesis (e.g., 80°C, 30 min) minimizes isomerization .
Key Factors :

  • Solvent polarity (DMF > THF) enhances coupling efficiency.
  • Catalysts (e.g., DMAP) improve regioselectivity during amide formation .
    Yield Optimization : Reported yields range from 45–68%, with purity >95% achievable via recrystallization from ethanol/water mixtures .

Basic: How is the (Z)-configuration of the enamide group validated experimentally?

Methodological Answer:

  • NMR Analysis : The (Z)-configuration is confirmed by 1H^1H-NMR coupling constants (JH,HJ_{H,H}) between the α,β-protons of the enamide (typically 10–12 Hz for Z-isomers vs. 15–17 Hz for E-isomers) .
  • X-ray Crystallography : Single-crystal diffraction provides unambiguous stereochemical assignment, as demonstrated for structurally analogous enamide-tetrazole derivatives .
  • IR Spectroscopy : Absence of strong C=O stretching shifts (compared to E-isomers) due to restricted conjugation in the Z-form .

Advanced: What reaction mechanisms govern the nucleophilic substitution at the tetrazole-5-ylmethyl position?

Methodological Answer:
The tetrazole ring’s electron-deficient nature facilitates nucleophilic attack at the methylene bridge. Key mechanisms include:

  • SN2 Pathway : Observed in reactions with primary amines or thiols under basic conditions (e.g., K2_2CO3_3/DMF), leading to C–N or C–S bond formation .
  • Electrophilic Substitution : Halogenation (e.g., NBS in CCl4_4) occurs regioselectively at the tetrazole’s N2 position, altering reactivity of the methylene group .
    Contradictions : Conflicting reports exist on the dominance of SN2 vs. radical pathways in bromination reactions; solvent polarity (aprotic vs. protic) and temperature are critical variables .

Advanced: How do structural modifications (e.g., phenyl substituents) affect biological activity?

Methodological Answer:

  • Phenyl Ring Substitution : Introducing electron-withdrawing groups (e.g., -F, -CF3_3) on the phenyl moiety enhances binding to kinase ATP pockets (e.g., IC50_{50} values improve from 1.2 µM to 0.3 µM in EGFR inhibition assays) .
  • Enamide Rigidity : The (Z)-configuration stabilizes a planar conformation critical for π-π stacking with aromatic residues in target proteins (e.g., COX-2) .
    Data Contradictions : Some studies report reduced solubility with bulky substituents (e.g., -OCH3_3), conflicting with enhanced activity in hydrophobic binding pockets .

Advanced: What analytical strategies resolve discrepancies in reported bioactivity data?

Methodological Answer:

Purity Validation : Use HPLC-MS to rule out impurities (>99% purity required for reliable IC50_{50} measurements) .

Solvent Effects : Compare activity in DMSO vs. aqueous buffers; aggregation artifacts in DMSO can falsely suppress activity .

Target Engagement Assays : Employ cellular thermal shift assays (CETSA) to confirm direct target binding vs. off-target effects .

Advanced: How is this compound utilized in materials science beyond pharmacology?

Methodological Answer:

  • Coordination Chemistry : The tetrazole moiety acts as a polydentate ligand for transition metals (e.g., Cu(II), Zn(II)), forming stable complexes for catalytic applications .
  • Polymer Synthesis : Incorporated as a crosslinker in stimuli-responsive hydrogels via photo-initiated radical polymerization .
    Experimental Design : Optimize metal:ligand ratios (1:2 for Cu(II)) and characterize complexes via cyclic voltammetry and EPR spectroscopy .

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